![molecular formula C11H17NS B1532347 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine CAS No. 1183610-56-1](/img/structure/B1532347.png)
1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine
Descripción general
Descripción
“1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine” is a chemical compound with the CAS Number: 1183610-56-1 . It has a molecular weight of 195.33 and is a liquid at room temperature . This compound is extensively used in scientific research due to its diverse applications in fields like drug discovery, organic synthesis, and materials science.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 . This indicates that the compound has a structure with 11 carbon atoms, 17 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 195.33 . The InChI Code for this compound is 1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 , which provides information about its molecular structure.Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives for iron metal. Although not directly mentioning "1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine," this research highlights the potential application of similar compounds in protecting metals against corrosion, demonstrating the critical role of molecular structure in inhibition efficiency (Kaya et al., 2016).
Medical Applications
Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, aiming to create amine-treated polymers with potential medical applications. Their work suggests that functionalized amines, akin to "1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine," could be utilized to enhance the properties of polymeric materials for biomedical uses (Aly & El-Mohdy, 2015).
Organic Synthesis
Ociepa et al. (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This methodology, involving amines similar in functionality to "1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine," showcases the compound's relevance in synthesizing complex organic structures, indicating its utility in advanced organic synthesis and material science (Ociepa et al., 2018).
Polymer Chemistry
Ferruti et al. (2000) investigated poly(amido-amine)s (PAAs) for their endosomolytic properties, correlating physicochemical and biological properties. This research points to the potential of amine-functionalized compounds in designing polymers for specific biological interactions, illustrating the versatile applications of such compounds in developing materials with tailored biological responses (Ferruti et al., 2000).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, and H314 . These indicate that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .
Propiedades
IUPAC Name |
1-(4-propan-2-ylsulfanylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXHVBIGLAVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



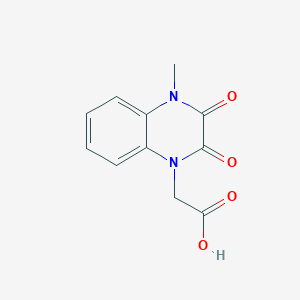


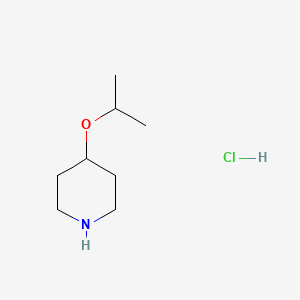
![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)


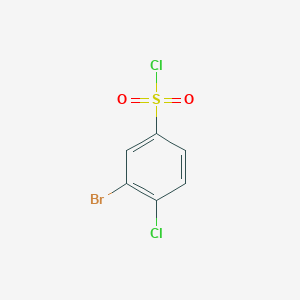
![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)
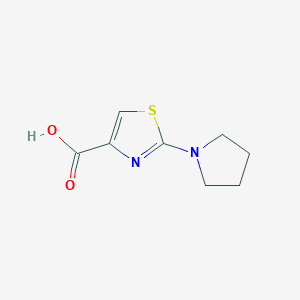
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)
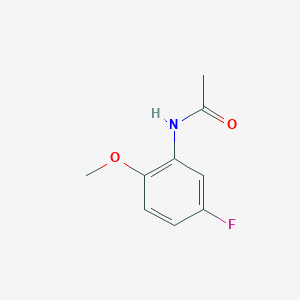
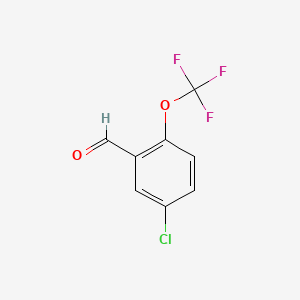
![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)